(2-Methyl-5-nitrophenyl)methanol
Overview
Description
(2-Methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H9NO3 It is characterized by a phenyl ring substituted with a methyl group at the second position, a nitro group at the fifth position, and a hydroxymethyl group at the first position
Mechanism of Action
Target of Action
The primary target of (2-Methyl-5-nitrophenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .
Mode of Action
This compound interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and reducing their collective behavior . The compound exhibits a tight-binding mode of action, indicating a strong and stable interaction with the enzyme .
Biochemical Pathways
By inhibiting PqsD, this compound disrupts the production of signal molecules in Pseudomonas aeruginosa, specifically HHQ and PQS . These molecules are key components of the QS system, and their reduction leads to downstream effects such as decreased biofilm formation and virulence .
Result of Action
The inhibition of PqsD by this compound leads to a reduction in the production of signal molecules in Pseudomonas aeruginosa . This results in decreased biofilm formation, a key factor in bacterial resistance against conventional antibiotics . It also reduces the bacteria’s virulence, making them less capable of causing disease .
Biochemical Analysis
Biochemical Properties
(2-Methyl-5-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is PqsD, which is involved in the biosynthesis of signal molecules in the cell-to-cell communication of Pseudomonas aeruginosa . The interaction between this compound and PqsD is characterized by a tight-binding mode of action, leading to the inhibition of the enzyme’s activity. This inhibition affects the production of signal molecules such as HHQ and PQS, which are crucial for quorum sensing in bacterial communities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, particularly Pseudomonas aeruginosa, this compound inhibits biofilm formation by disrupting quorum sensing pathways . This disruption leads to changes in gene expression and cellular metabolism, ultimately affecting the bacteria’s ability to form biofilms and communicate effectively. Additionally, this compound has been shown to influence cell signaling pathways, further impacting cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the PqsD enzyme, inhibiting its activity and preventing the synthesis of key signal molecules . This inhibition is achieved through a tight-binding mode of action, which ensures that the enzyme remains inactive. Additionally, this compound may influence gene expression by altering the levels of signal molecules that regulate quorum sensing pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged inhibition of enzyme activity and sustained disruption of quorum sensing pathways . Degradation of the compound over time can lead to a decrease in its inhibitory effects, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity and disrupts quorum sensing pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized through oxidative pathways, involving enzymes such as cytochrome P450 and alcohol dehydrogenase . These metabolic processes lead to the formation of intermediate metabolites, which may further interact with cellular components and influence metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cells, where it exerts its effects on enzyme activity and cellular functions . The localization of this compound in subcellular compartments is essential for its role in biochemical reactions and its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)methanol typically involves the nitration of ortho-aminotoluene followed by reduction and subsequent functional group transformations. One common method involves the following steps:
Nitration: Ortho-aminotoluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 2-methyl-5-nitroaniline.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Hydrolysis: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Iron powder and hydrochloric acid.
Major Products Formed
Oxidation: 2-Methyl-5-nitrobenzoic acid.
Reduction: 2-Methyl-5-aminophenylmethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(2-Methyl-5-nitrophenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenyl)methanol: Lacks the methyl group at the second position.
(4-Methyl-2-nitrophenyl)methanol: Has the methyl group at the fourth position instead of the second.
(2-Methyl-4-nitrophenyl)methanol: Has the nitro group at the fourth position instead of the fifth.
Uniqueness
(2-Methyl-5-nitrophenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring influences its reactivity in electrophilic and nucleophilic substitution reactions .
Properties
IUPAC Name |
(2-methyl-5-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQRNQSJJZLSTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393725 | |
Record name | (2-methyl-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22474-47-1 | |
Record name | (2-methyl-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-METHYL-5-NITRO-PHENYL)-METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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